molecular formula C15H15BrN2O2S B4009032 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B4009032
M. Wt: 367.3 g/mol
InChI Key: RLSQVFSHLGHZRR-UHFFFAOYSA-N
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Description

The compound "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" is a subject of interest in the field of organic and medicinal chemistry due to its potential applications in various therapeutic areas. While the specific compound's direct studies are scarce, research on similar molecules, especially those incorporating morpholine and thiophene moieties, provides insight into the synthesis, structure, and properties of these types of compounds.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, where isocyanato precursors react with amines in the presence of suitable catalysts. For example, a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclisation with hydrazine hydrate (X. Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often determined through crystallography. For instance, the crystal structure of a similar compound was analyzed, revealing specific bonding patterns and molecular conformations that are crucial for their biological activity (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving thiophene and morpholine derivatives can lead to various products depending on the reactants and conditions used. Secondary beta-ketothioamides reactions with ethyl bromoacetate and ethyl 2-bromopropionate, for example, have yielded N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, demonstrating the versatility of these compounds in synthetic chemistry (T. Jagodziński et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application. While specific data on "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" is not available, related studies indicate that these properties are crucial for determining the compound's suitability for further development (S. Bar et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental for understanding the compound's potential applications. Studies on similar molecules have explored these aspects, providing a foundation for further exploration of "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" and related compounds (A. Saeed et al., 2011).

properties

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSQVFSHLGHZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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